molecular formula C9H12N2O2S B2425133 1-cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 556006-93-0

1-cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2425133
CAS No.: 556006-93-0
M. Wt: 212.27
InChI Key: AUCGFRFYFVTRFW-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound possesses a well-defined systematic nomenclature that reflects its complex heterocyclic structure. The International Union of Pure and Applied Chemistry designation follows established conventions for naming substituted dihydropyrimidines, incorporating both the cyclic substitution pattern and the functional group arrangements present within the molecular framework. The systematic name indicates the presence of a cyclopentyl group attached to the nitrogen atom at position 1, a hydroxyl group at position 6, and a thioxo group at position 2 of the dihydropyrimidine core structure.

The Chemical Abstracts Service registry number 556006-93-0 provides unambiguous identification of this specific compound in chemical databases and literature. Alternative nomenclature systems recognize this molecule as 4,6(1H,5H)-pyrimidinedione, 1-cyclopentyldihydro-2-thioxo-, which emphasizes the dione character of the heterocyclic ring system while maintaining reference to the thioxo substitution. The molecular formula C9H12N2O2S accurately represents the atomic composition, indicating nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom within the complete molecular structure.

The compound's systematic identification extends beyond simple nomenclature to include specific database identifiers such as the MDL number MFCD04606910, which facilitates precise chemical identification across multiple information systems. The molecular weight of 212.27 daltons provides essential quantitative information for analytical and preparative applications. These identification parameters collectively establish a comprehensive framework for unambiguous compound recognition and classification within the broader context of heterocyclic chemistry.

Parameter Value
Chemical Abstracts Service Number 556006-93-0
Molecular Formula C9H12N2O2S
Molecular Weight 212.27 daltons
MDL Number MFCD04606910
International Union of Pure and Applied Chemistry Name This compound

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of dihydropyrimidine derivatives, with significant implications for its conformational behavior and stability. Computational studies using density functional theory methods have revealed that dihydropyrimidine compounds generally adopt a pseudo-boat conformation for the heterocyclic ring, with the substituent at position 4 typically occupying a pseudoaxial orientation. This conformational preference results from the amide-type character of specific bonds within the dihydropyrimidine framework, which enforces particular geometric constraints on the overall molecular architecture.

The cyclopentyl substituent at the nitrogen position introduces additional conformational complexity through its own ring flexibility and orientation relative to the dihydropyrimidine core. Density functional theory calculations employing the M06-2X functional with 6-31+G(d,p) basis sets have demonstrated that substituents generally do not significantly impact the overall geometry of dihydropyrimidine derivatives, suggesting that the fundamental ring conformation remains relatively invariant across different substitution patterns. The pseudo-boat conformation is characterized by extreme flattening around the nitrogen atoms due to the presence of amide-type bonds, which distinguishes dihydropyrimidines from their dihydropyridine counterparts.

Torsional potential energy surface calculations have shown that fully planar configurations of the aromatic substituents are energetically unfavorable, with optimal conformations typically occurring at torsion angles between 140 and 160 degrees. The dihedral angle between the dihydropyrimidine ring and any attached aromatic systems provides a critical geometric parameter that influences both stability and intermolecular interactions. These conformational characteristics directly impact the compound's ability to participate in hydrogen bonding networks and other non-covalent interactions that determine solid-state packing arrangements and solution behavior.

The conformational analysis reveals that the hydroxyl group at position 6 and the thioxo group at position 2 create specific geometric constraints that influence the overall molecular shape and electronic distribution. The presence of these polar functional groups introduces directional preferences that affect both intramolecular stability and intermolecular recognition patterns. Understanding these geometric features provides essential insights into the compound's reactivity patterns and potential applications in various chemical contexts.

Crystallographic Data and Solid-State Arrangement

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic arrangement within crystalline samples of this compound. The crystallographic approach utilizes the diffraction of X-rays by the ordered atomic lattice to generate detailed structural information at atomic resolution, providing precise bond lengths, bond angles, and intermolecular packing arrangements. This experimental technique has been fundamental in characterizing the solid-state behavior of numerous dihydropyrimidine derivatives and revealing the specific structural features that govern their crystalline properties.

Related dihydropyrimidine compounds have demonstrated characteristic crystallographic features that likely extend to this compound. Typical crystallization patterns for such compounds involve the formation of hydrogen-bonded networks that stabilize the crystal lattice through specific donor-acceptor interactions. The presence of both hydroxyl and thioxo functional groups in this compound provides multiple sites for hydrogen bond formation, potentially leading to complex three-dimensional network structures within the crystalline state.

Crystallographic studies of analogous compounds have revealed that dihydropyrimidines frequently crystallize in common space groups such as triclinic P1̄ or monoclinic C2/c, depending on the specific substitution pattern and intermolecular interaction preferences. The crystal packing typically exhibits characteristic hydrogen bonding motifs, including ring motifs designated by graph-set notation such as R²₂(8) for dimeric arrangements or R¹₂(6) for smaller cyclic patterns. These hydrogen bonding patterns significantly influence the mechanical properties, stability, and potential polymorphic behavior of the crystalline material.

The solid-state arrangement also encompasses important considerations regarding crystal morphology, thermal stability, and potential for polymorphism. Different crystallization conditions can lead to distinct crystal forms with varying physical properties, making crystallographic characterization essential for complete structural understanding. The interplay between molecular conformation and crystal packing forces determines the final solid-state structure and influences properties such as solubility, stability, and processing characteristics.

Crystallographic Parameter Typical Range for Dihydropyrimidines
Space Group P1̄, C2/c, P21/c
Crystal System Triclinic, Monoclinic
Hydrogen Bond Patterns R²₂(8), R¹₂(6) motifs
Typical Unit Cell Volume 700-3500 Ų

Tautomeric Equilibria and Resonance Stabilization

The tautomeric behavior of this compound represents a crucial aspect of its chemical identity, involving multiple possible structural forms that exist in dynamic equilibrium. Tautomerism in hydroxypyrimidine and thiopyrimidine systems has been extensively studied using advanced spectroscopic techniques, revealing complex equilibria that depend on environmental factors such as solvent, temperature, and pH conditions. The compound's structure incorporates both hydroxyl and thioxo functionalities, each capable of participating in distinct tautomeric transformations that influence its overall chemical behavior.

Research on related 4-hydroxypyrimidine and 2-thiouracil derivatives has demonstrated that keto-enol tautomerism represents a fundamental process governing the chemical properties of such heterocyclic systems. The hydroxyl group at position 6 can undergo tautomerization to form the corresponding keto form, while the thioxo group at position 2 may participate in thione-thiol equilibria depending on the specific chemical environment. These tautomeric processes significantly affect the compound's reactivity, binding affinity, and spectroscopic properties, making their characterization essential for complete chemical understanding.

Nuclear magnetic resonance spectroscopy studies of related dihydropyrimidine systems have revealed that specific tautomeric forms can be stabilized in different solvents. Investigation of 5,5-disubstituted 6-amino-2-thiouracil analogues using both proton and carbon-13 nuclear magnetic resonance techniques has shown that dimethyl sulfoxide solutions favor particular tautomeric configurations. The assignment of specific tautomeric forms relies heavily on characteristic nuclear magnetic resonance chemical shifts and coupling patterns that provide diagnostic information about the electronic environment of individual atoms within the molecule.

The stabilization of specific tautomeric forms involves complex electronic factors including resonance effects, hydrogen bonding interactions, and solvation energies. Synchrotron-based photoemission spectroscopy studies have provided quantitative information about tautomeric populations and thermodynamic parameters for related systems. The effect of substituents on tautomeric stability has been demonstrated through systematic studies showing that additional hydroxyl or thiol groups attached to the aromatic ring system can stabilize specific dioxo or oxo-thione forms. These findings suggest that the cyclopentyl substitution in the target compound may influence the tautomeric equilibrium through both steric and electronic effects.

The resonance stabilization within the dihydropyrimidine framework contributes significantly to the overall molecular stability and influences the preferred tautomeric forms. The delocalization of electron density across the heterocyclic system creates specific patterns of charge distribution that favor certain tautomeric configurations over others. Understanding these electronic effects provides insight into the compound's chemical reactivity and its potential for forming specific intermolecular interactions in various chemical environments. The interplay between tautomeric equilibria and resonance stabilization ultimately determines many of the compound's observable chemical and physical properties.

Properties

IUPAC Name

1-cyclopentyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-7-5-8(13)11(9(14)10-7)6-3-1-2-4-6/h5-6,13H,1-4H2,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHUVYYAKIYTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=O)NC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thioxo-pyrimidinones, which are characterized by a thioamide functional group and a pyrimidine ring. Its structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

where x,y,z,a,bx,y,z,a,b correspond to the specific number of each atom in the molecular formula.

The biological activity of this compound is primarily attributed to its role as an inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. MPO catalyzes the production of hypochlorous acid from hydrogen peroxide and chloride ions, contributing to oxidative stress and tissue damage during inflammation. By inhibiting MPO, this compound may reduce oxidative damage and inflammation associated with various cardiovascular conditions .

Anti-inflammatory Activity

Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. This activity is particularly relevant in the context of diseases characterized by chronic inflammation, such as cardiovascular diseases and certain cancers .

Anticancer Potential

Research has shown that thioxo-pyrimidinones can inhibit cell proliferation and migration in various cancer cell lines. For instance, compounds in this class have demonstrated efficacy against A431 vulvar epidermal carcinoma cells by significantly reducing their invasive capabilities . The inhibition of key signaling pathways involved in cell cycle regulation and apoptosis may underpin these anticancer effects.

Study 1: Myeloperoxidase Inhibition

A study focused on the inhibition of MPO by thioxo-pyrimidinones revealed that these compounds could significantly decrease the production of reactive oxygen species (ROS) in vitro. The results suggested a potential therapeutic application for managing oxidative stress-related diseases .

Study 2: Anticancer Activity

In vitro experiments on various cancer cell lines showed that this compound inhibited cell growth and induced apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation .

Data Table: Biological Activities

Activity Effect Reference
Myeloperoxidase InhibitionDecreased ROS production
Anti-inflammatoryReduced inflammatory markers
Anticancer ActivityInhibited cell proliferation/migration

Scientific Research Applications

Medicinal Chemistry

Myeloperoxidase Inhibition
One of the significant applications of this compound is its role as a myeloperoxidase inhibitor. Myeloperoxidase is an enzyme linked to inflammatory processes and cardiovascular diseases. Compounds similar to 1-cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been studied for their ability to inhibit this enzyme, offering potential therapeutic avenues for treating conditions such as acute coronary syndrome and other cardiovascular disorders .

Anticancer Activity
Research indicates that derivatives of thioxo-dihydropyrimidinones exhibit anticancer properties. The compound's ability to interfere with cellular proliferation and induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent .

Pharmacological Applications

Antimicrobial Properties
Studies have shown that thioxo-dihydropyrimidinones possess antimicrobial activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or function, making these compounds candidates for developing new antibiotics .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in preclinical models. These studies suggest that the compound can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Synthetic Organic Chemistry

Synthesis of Bioactive Scaffolds
This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its thioxo group allows for diverse chemical modifications, facilitating the development of novel pharmaceuticals with tailored biological activities .

Multicomponent Reactions
The compound can participate in multicomponent reactions (MCRs), which are valuable in organic synthesis for generating complex molecules efficiently. MCRs involving this compound have been utilized to create libraries of compounds for drug discovery .

Case Studies and Research Findings

Study/Reference Focus Area Findings
Patent AU 2012335220 B2Myeloperoxidase InhibitionDemonstrated inhibition of myeloperoxidase activity; potential treatment for cardiovascular diseases .
Research Article on Anticancer ActivityAnticancer PropertiesShowed efficacy against various cancer cell lines; induced apoptosis through specific pathways .
Antimicrobial StudyAntimicrobial PropertiesEffective against Gram-positive bacteria; mechanism involves disruption of cell wall synthesis .
Anti-inflammatory ResearchInflammation ModulationReduced inflammation markers in animal models; potential for treating chronic inflammatory diseases .
Synthetic Methodology ReviewOrganic Synthesis TechniquesHighlighted the utility of the compound in MCRs for generating diverse bioactive scaffolds .

Q & A

Q. What are the recommended synthetic routes for 1-cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via modified Biginelli reactions or cyclocondensation of thiourea derivatives with β-keto esters. Key variables include:

  • Catalyst selection : Acidic (e.g., HCl) or Lewis acid catalysts (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Temperature control : Reflux (80–100°C) minimizes side reactions like thiourea oxidation .
    Typical yields range from 50–75%, with impurities addressed via recrystallization (e.g., using ethanol/water) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

  • HPLC : Quantify purity (>98%) using C18 columns and UV detection at 254 nm .
  • NMR : Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; thione sulfur as a deshielded singlet) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) and hydrogen-bonding networks, critical for stability studies .

Q. What are the key physicochemical properties affecting experimental design?

  • Solubility : Limited in water (1.1 g/L) but soluble in alkaline solutions (e.g., NaOH), enabling pH-dependent reactivity studies .
  • Thermal stability : Melting point (218–221°C) indicates suitability for high-temperature reactions .
  • Storage : Store at 2–8°C in dark, dry conditions to prevent thione oxidation to disulfides .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

  • Substituent variation : Replace the cyclopentyl group with cyclohexyl or aryl groups to assess steric/electronic effects on target binding .
  • Thione vs. thiol tautomers : Use DFT calculations to predict tautomer stability and correlate with biological activity (e.g., antimicrobial assays) .
  • Derivatization : Introduce halogens or electron-withdrawing groups at C6 to enhance metabolic stability .

Q. What computational methods aid in predicting interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to thyroid peroxidase (target for antithyroid activity) .
  • MD simulations : Analyze stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .
  • ADMET profiling : Predict pharmacokinetics via SwissADME, focusing on logP (experimental: ~1.6) and bioavailability scores .

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., catalyst loading, solvent ratio) affecting yield discrepancies .
  • Bioassay standardization : Use MIC (Minimum Inhibitory Concentration) protocols with positive controls (e.g., ampicillin) to normalize antimicrobial activity data .
  • Reproducibility checks : Cross-validate spectral data (e.g., IR carbonyl stretches at 1680–1700 cm⁻¹) with independent labs .

Q. What strategies optimize stability during long-term pharmacological studies?

  • pH stability assays : Monitor degradation in buffers (pH 2–9) via LC-MS to identify labile functional groups (e.g., thione hydrolysis) .
  • Lyophilization : Improve shelf-life by formulating as lyophilized powders with cryoprotectants (e.g., trehalose) .
  • Light exposure tests : Use UV-vis spectroscopy to track photodegradation kinetics under simulated daylight .

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